AZ-Ghs-22

Übersicht

Beschreibung

Diese Verbindung wurde auf ihr Potenzial untersucht, die Nahrungsaufnahme zu verringern und Stoffwechselprozesse zu beeinflussen .

Herstellungsmethoden

Die Synthese von AZ-GHS-22 umfasst mehrere Schritte. . Die Syntheseroute umfasst die folgenden Schritte:

Bildung des Benzothiazolrings: Dies beinhaltet die Reaktion von 2-Aminothiophenol mit einem geeigneten Carbonsäurederivat.

Sulfonierung: Das Benzothiazolderivat wird dann mit einem Sulfonylchlorid sulfoniert.

Kopplung mit Piperazin: Das sulfonierte Benzothiazol wird mit 4-Methylpiperazin gekoppelt.

Endgültige Kopplung: Das resultierende Zwischenprodukt wird dann unter geeigneten Bedingungen mit 2-Chlor-5-morpholinylbenzamid gekoppelt, um this compound zu ergeben.

Vorbereitungsmethoden

The synthesis of AZ-GHS-22 involves several steps. . The synthetic route includes the following steps:

Formation of the benzothiazole ring: This involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative.

Sulfonylation: The benzothiazole derivative is then sulfonylated using a sulfonyl chloride.

Coupling with piperazine: The sulfonylated benzothiazole is coupled with 4-methylpiperazine.

Final coupling: The resulting intermediate is then coupled with 2-chloro-5-morpholinylbenzamide under suitable conditions to yield this compound.

Analyse Chemischer Reaktionen

AZ-GHS-22 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Thiolgruppe umwandeln.

Substitution: Die Chlorgruppe in der Benzamid-Einheit kann nukleophile Substitutionsreaktionen eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte Benzamide .

Wissenschaftliche Forschungsanwendungen

AZ-Ghs-22 is a chemical compound with the molecular formula C27H33ClN6O5S2 and a CAS number of 1143020-91-0 . It primarily functions as an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This receptor is important in regulating appetite, energy balance, and growth hormone secretion, making this compound interesting for metabolic research and potential therapeutic uses. AstraZeneca R&D Charnwood initially developed this compound . Currently, its global highest Research and Development status is preclinical .

Potential Applications

- Weight Management : this compound's mechanism of action suggests it could be used in weight management and to treat metabolic disorders.

- Reduced Neuropsychiatric Side Effects : The compound's low central nervous system exposure may result in fewer neuropsychiatric side effects compared to other compounds that target similar pathways.

- Targeted Therapies : this compound stands out due to its potent inverse agonist activity specifically on GHS-R1a and its minimal central nervous system effects, making it a candidate for targeted therapies without the extensive side effects associated with broader receptor interactions.

Comparison with Other Compounds

| Compound Name | Mechanism | IC50 (nM) | CNS Penetration | Unique Features |

|---|---|---|---|---|

| This compound | Inverse agonist of GHS-R1a | 0.77 | Low | Strong specificity for GHS-R1a |

| JMV 2959 | Agonist of GHS-R1a | 2.5 | Moderate | Promotes appetite |

| PYY(3-36) | Agonist of Y2 receptor | 10 | High | Involved in satiety signaling |

| MK-0677 | Agonist of GHS-R1a | 0.5 | Moderate | Increases growth hormone secretion |

Research

- GHS-R1a Inverse Agonists : Studies have identified this compound as a non-CNS penetrant inverse agonist of GHS-R1a, with an IC50 (affinity) of 6.7 nM . A related compound, AZ-GHS-38, is a CNS penetrant inverse agonist with an IC50 (affinity) of 0.77 nM . Research indicates that AZ-GHS-38, but not this compound, reduced acute food intake in wild-type mice, an effect not observed in GHS-R1a knockout mice, which demonstrates the involvement of the receptor in the mechanism of action .

- Structural Optimization : Structural optimization has led to the modulation of the biological profile from partial to inverse agonism and to the optimization of physicochemical and pharmacokinetic properties .

Ongoing Research

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

AZ-GHS-22 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Potenz und Selektivität für den Ghrelin-Rezeptor einzigartig . Ähnliche Verbindungen umfassen:

Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften .

Eigenschaften

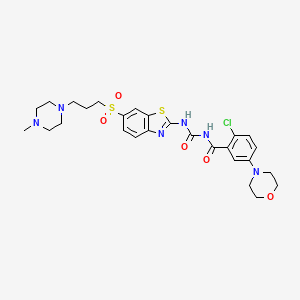

IUPAC Name |

2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFQFKFKWKWIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.